Orungal

Antifungal susceptibility Candida MIC90

Researchers face inaccurate susceptibility data when using suboptimal comparators. Itraconazole resolves this with quantifiable superiority over fluconazole. - **32-fold lower MIC90** (2.0 vs 64 μg/mL) against clinical yeast isolates; ideal for resistance surveillance. - **SUBA formulation** reduces therapy discontinuation by 2.4x; the reference standard for oral bioavailability research. - **High Vd (10.7 L/kg)** & 6-month tissue persistence; unique for skin/nail penetration studies. Procurement: Conventional or SUBA-itraconazole available. Bulk supply for trials.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
Cat. No. B10825917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrungal
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1
InChIKeyVHVPQPYKVGDNFY-AVQIMAJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orungal (Itraconazole) Antifungal Spectrum & Formulations


Orungal (itraconazole) is a synthetic triazole antifungal agent available in oral capsule, oral solution, and intravenous formulations [1]. It is a highly lipophilic compound that achieves extensive tissue distribution, with concentrations in tissues such as skin and nails many times higher than in plasma [2]. As a broad-spectrum antifungal, itraconazole exhibits activity against a wide range of fungal pathogens, including Candida species, Aspergillus species, Cryptococcus neoformans, and dimorphic fungi such as Histoplasma capsulatum, Blastomyces dermatitidis, Coccidioides immitis, and Sporothrix schenckii [3]. Its mechanism of action involves inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis [3].

Mechanism

Inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis for in vitro pathway studies.

Physicochemical Fit

Highly lipophilic triazole supporting tissue distribution research models, particularly skin/nail kinetic studies.

Spectrum Context

Supports research on Candida, Aspergillus, Cryptococcus, and dimorphic fungi in susceptibility assays.

Formulation Options

Available as oral capsule, oral solution, or IV to align with specific preclinical exposure model requirements.

Orungal (Itraconazole) Substitution Limitations


Interchangeability among triazole antifungals is not clinically or scientifically valid due to significant differences in antifungal spectrum, potency against specific pathogens, pharmacokinetic profiles, and drug interaction potential. While itraconazole, fluconazole, voriconazole, posaconazole, and isavuconazole all belong to the triazole class, they exhibit marked divergence in key parameters that directly impact therapeutic outcomes and research applicability. For instance, itraconazole demonstrates superior in vitro potency against many yeast isolates compared to fluconazole [1], but it is not equivalent to voriconazole or posaconazole in terms of CNS penetration or activity against specific molds [2]. Furthermore, itraconazole's highly lipophilic nature and extensive tissue distribution are not shared by all azoles, influencing its suitability for dermatological and nail infections [3]. These critical distinctions necessitate compound-specific selection based on quantifiable performance metrics rather than class-based substitution.

Target Compound

Itraconazole demonstrates high lipophilicity, extensive tissue distribution, and potent CYP3A4 inhibition in research models.

Common Substitute

Fluconazole is hydrophilic, has limited tissue distribution, and weak CYP3A4 inhibition, leading to distinct antifungal spectra in vitro.

Mechanism mismatch: Target-site affinity and tissue kinetics may not reproduce across the triazole class in model systems.
Substitution risk: Shifts in metabolic clearance pathways (CYP3A4 context) require compound-specific validation.

Orungal (Itraconazole) Key Differentiators vs. Other Azoles


In Vitro Yeast Potency vs. Fluconazole

In a large-scale in vitro study of 1,763 yeast isolates from voriconazole phase III clinical trials, itraconazole demonstrated substantially greater potency than fluconazole. The MIC90 (minimum inhibitory concentration for 90% of isolates) was 2.0 μg/mL for itraconazole, compared to 64 μg/mL for fluconazole, representing a 32-fold lower concentration required to inhibit 90% of the tested yeast population [1]. This indicates that itraconazole maintains activity against many yeast isolates at much lower concentrations than fluconazole, which is critical for settings where fluconazole resistance is a concern.

Yeast Potency
Head-to-head
MIC90: 2.0 µg/mL vs. 64 µg/mL
Supports use in fluconazole low-sensitivity models.
32-fold lower concentration in a 1,763 yeast isolate context.
Antifungal susceptibility Candida MIC90

Cost-Effectiveness vs. Voriconazole in Pulmonary Aspergillosis

A 2025 retrospective observational study of 55 patients with perioperative pulmonary aspergillosis found no significant difference in the incidence of adverse events or short-term efficacy (including recovery, symptom improvement, and recurrence rates) between itraconazole and voriconazole [1]. However, the cost of itraconazole was significantly lower than that of voriconazole, despite a longer antifungal treatment duration in the itraconazole group [1]. This demonstrates that itraconazole offers a more economical option with equivalent clinical outcomes, making it a value-driven choice for procurement in this indication.

Model-Specific Cost
Head-to-head
Significantly lower cost vs. Voriconazole
Cost-effective for pulmonary aspergillosis model studies.
No significant difference in adverse events or short-term endpoints.
Pulmonary aspergillosis Cost-effectiveness Antifungal therapy

SUBA-Itraconazole Bioavailability Advantage

Conventional itraconazole (C-ITC) is associated with inconsistent oral absorption, leading to sub-therapeutic serum levels and variable clinical outcomes [1]. The SUBA-itraconazole formulation (SUB-ITC) utilizes nanotechnology to provide consistent absorption. In an open-label randomized clinical trial (RCT) for endemic mycoses, patients receiving SUB-ITC 130 mg BID had a discontinuation rate of 15% (6/40) compared to 36% (16/44) for C-ITC 200 mg BID, representing a 2.4-fold reduction in therapy discontinuation [1]. This improvement in tolerability and consistent drug exposure directly addresses a key limitation of the conventional formulation.

SUBA Retention
Head-to-head
15% vs. 36% discontinuation rate
Nanotechnology carrier improves exposure-model persistence.
2.4-fold reduction in reported study discontinuation.
Bioavailability Drug formulation Pharmacokinetics

Tissue Penetration vs. Hydrophilic Azoles

Itraconazole is a highly lipophilic compound with a volume of distribution (Vd) of 10.7 L/kg, which is approximately 2.3-fold higher than voriconazole (4.6 L/kg) and 15-fold higher than fluconazole (0.7 L/kg) [1]. This high Vd correlates with extensive tissue penetration, particularly into keratinized tissues like skin and nails, where therapeutic levels persist for up to 6 months after discontinuation of a 3-month therapy course (200 mg/day) [2]. In contrast, fluconazole is hydrophilic and has limited tissue distribution, while voriconazole has moderate lipophilicity. This pharmacokinetic differentiation makes itraconazole uniquely suited for dermatophyte and onychomycosis applications where sustained tissue levels are critical.

Tissue Kinetics
Class-level
Vd: 10.7 L/kg vs. 4.6 & 0.7 L/kg
Supports skin/nail kinetic model selection.
2.3x-15x higher distribution volume than comparators.
Pharmacokinetics Tissue penetration Lipophilicity

CYP3A4 Inhibition vs. Fluconazole and Echinocandins

In vitro interaction studies demonstrate that itraconazole, along with ketoconazole and miconazole, exhibits higher inhibitory effects on cytochrome P450 (CYP) 3A4 and 3A5 activities than other azoles or echinocandins [1]. Specifically, fluconazole is a much weaker inhibitor of CYP3A4 [2]. In vivo pharmacokinetic studies confirm that itraconazole is a potent, clinically important inhibitor of CYP3A4/5 substrates [1]. This high interaction potential is a critical selection factor: itraconazole is suitable for research involving CYP3A4-mediated drug-drug interaction studies or as a positive control, but it may be contraindicated in clinical scenarios where patients are on multiple CYP3A4 substrates.

CYP3A4 Interaction
Class-level
Potent inhibitor vs. weak (Fluconazole)
Comparator for drug-drug interaction research models.
Requires review of co-administered substrates in vivo.
Drug interactions CYP3A4 Metabolism

Orungal (Itraconazole) Application Scenarios


Yeast Susceptibility Testing for Fluconazole Resistance

Given the 32-fold lower MIC90 of itraconazole (2.0 μg/mL) compared to fluconazole (64 μg/mL) against a large panel of clinical yeast isolates [1], itraconazole should be prioritized as a test compound in antifungal susceptibility panels for Candida spp. and other yeasts. This is particularly relevant for surveillance studies in institutions with high fluconazole usage or documented resistance. The quantitative superiority in potency provides a clear rationale for its inclusion over fluconazole in standard testing protocols.

Cost-Effective Pulmonary Aspergillosis Research

For investigator-initiated trials or observational studies involving pulmonary aspergillosis, itraconazole offers a compelling alternative to voriconazole. Evidence from a direct comparison study shows no significant difference in short-term efficacy or adverse event rates, but a significantly lower medication cost for itraconazole [1]. Procurement of itraconazole for such studies can reduce budgets without compromising data quality, making it an attractive option for research institutions with limited funding.

SUBA-Itraconazole Formulation & Bioavailability

The SUBA-itraconazole formulation, which utilizes nanotechnology to enhance absorption, has demonstrated a 2.4-fold reduction in therapy discontinuation compared to conventional itraconazole in an RCT for endemic mycoses [1]. This formulation should be the reference standard for research programs focused on improving the oral bioavailability of poorly soluble antifungal compounds. It also serves as a benchmark for developing generic or novel itraconazole formulations with consistent absorption profiles.

Dermatological Tissue Penetration Modeling

The high volume of distribution (10.7 L/kg) and lipophilicity of itraconazole, which is 2.3-fold greater than voriconazole and 15-fold greater than fluconazole [1], make it the azole of choice for studies investigating antifungal drug penetration into skin, nails, and other keratinized tissues. Researchers modeling tissue distribution or developing topical formulations should use itraconazole as a key comparator, as its sustained tissue levels (persisting for up to 6 months post-therapy [2]) are unique among systemic azoles.

CYP3A4 Drug Interaction Studies

Itraconazole's potent inhibition of CYP3A4, in contrast to the weak inhibition by fluconazole [1], makes it an essential positive control and test compound in preclinical and clinical drug interaction studies. Researchers investigating the metabolism of new chemical entities that are potential CYP3A4 substrates should include itraconazole in their panels to assess worst-case interaction scenarios and to establish safety margins for co-administration.

Application
Selection Property
Validation Focus
Susceptibility Surveillance
Reported low-concentration potency
Fluconazole low-sensitivity model verification
Pulmonary Aspergillosis Models
Cost-effectiveness in reported studies
Equivalence of model-specific endpoints
Oral Exposure Models
Nanoparticle carrier (SUBA) consistency
Absorption verification in preclinical models
Tissue Kinetic Models
High lipophilicity and volume of distribution
Keratinized tissue pharmacokinetic validation
Drug Interaction Studies
Strong CYP3A4 inhibition context
Metabolic probe substrate clearance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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